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Compound of Interest

Compound Name:
4-[2-(4-

Methylphenoxy)ethyl]piperidine

CAS No.: 946716-01-4

Cat. No.: B3172166

Get Quote

1H NMR spectroscopy is a powerful analytical technique that provides detailed information

about the molecular structure of a compound.[1][2] It relies on the magnetic properties of

hydrogen nuclei (protons). When placed in a strong magnetic field, these nuclei can exist in

different spin states. The absorption of radiofrequency radiation causes transitions between

these states, and the frequency at which this occurs is known as the resonance frequency.[3][4]

The key parameters obtained from a 1H NMR spectrum are:

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the

electronic environment of a proton.[1][2] Protons in electron-poor environments are

"deshielded" and resonate at higher ppm values (downfield), while those in electron-rich

environments are "shielded" and resonate at lower ppm values (upfield).[5][6]

Integration: The area under a signal is proportional to the number of protons giving rise to

that signal. This provides a ratio of the different types of protons in the molecule.[1]
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Multiplicity (Splitting Pattern): This describes the appearance of a signal (e.g., singlet,

doublet, triplet) and is due to the magnetic interactions between neighboring, non-equivalent

protons. The "n+1 rule" is a common simplification, where 'n' is the number of adjacent non-

equivalent protons.

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz

(Hz), is the coupling constant. It provides information about the dihedral angle between

coupled protons and the number of bonds separating them.[7]

Predicted 1H NMR Spectrum of 4-[2-(4-
Methylphenoxy)ethyl]piperidine
While an experimental spectrum for the title compound is not readily available in public

databases, a reliable prediction can be constructed based on the analysis of its constituent

structural fragments: the piperidine ring, the ethyl linker, and the 4-methylphenoxy (p-cresol)

group.

Molecular Structure and Proton Environments:

To facilitate the interpretation, the protons in 4-[2-(4-Methylphenoxy)ethyl]piperidine are

assigned labels as shown in the diagram below.

Caption: Molecular structure of 4-[2-(4-Methylphenoxy)ethyl]piperidine with proton

designations.

Detailed Spectral Interpretation
The following table summarizes the predicted 1H NMR data for 4-[2-(4-
Methylphenoxy)ethyl]piperidine.
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Proton Label
Number of
Protons

Approximate
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Expected
Coupling
Constants (J,
Hz)

H(a) 1H 1.5 - 2.5 (broad) Singlet (broad) N/A

H(b) 4H
2.8 - 3.2 (eq), 2.4

- 2.8 (ax)
Multiplet

2J ≈ 12-13

(geminal), 3J ≈

3-5 (ax-eq), 3J ≈

10-12 (ax-ax)

H(c) 4H
1.6 - 1.9 (eq), 1.1

- 1.4 (ax)
Multiplet

2J ≈ 12-13

(geminal), 3J ≈

3-5 (ax-eq), 3J ≈

10-12 (ax-ax)

H(d) 1H 1.3 - 1.7 Multiplet -

H(e) 2H 1.6 - 1.8 Quartet 3J ≈ 6-8

H(f) 2H 3.9 - 4.2 Triplet 3J ≈ 6-8

H(g) 2H 7.0 - 7.2 Doublet 3J ≈ 8-9

H(h) 2H 6.7 - 6.9 Doublet 3J ≈ 8-9

H(i) 3H 2.2 - 2.4 Singlet N/A

Piperidine Ring Protons (H(a), H(b), H(c), H(d))
H(a) - NH Proton: The proton on the nitrogen atom is expected to appear as a broad singlet

in the range of 1.5-2.5 ppm.[8] Its chemical shift can be highly variable depending on the

solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

[6][8] In many cases, coupling to adjacent protons is not observed due to rapid exchange.

H(b) - Protons at C2 and C6: These four protons are adjacent to the nitrogen atom. The

electronegativity of nitrogen causes a deshielding effect, shifting these signals downfield

compared to other methylene groups on the ring.[5][9] In a chair conformation, the equatorial

protons will be deshielded relative to the axial protons. Thus, the equatorial H(b) protons are

predicted to be in the 2.8 - 3.2 ppm range, while the axial H(b) protons will be around 2.4 -
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2.8 ppm. The signals will likely be complex multiplets due to both geminal and vicinal

coupling.

H(c) - Protons at C3 and C5: These four methylene protons are further from the nitrogen and

are expected to be in a more shielded environment, resonating upfield. The equatorial

protons are predicted around 1.6 - 1.9 ppm and the axial protons around 1.1 - 1.4 ppm.

These will also appear as complex multiplets.

H(d) - Proton at C4: This single methine proton will likely be a complex multiplet in the range

of 1.3 - 1.7 ppm, overlapping with some of the other piperidine ring protons.

Ethyl Linker Protons (H(e), H(f))
H(e) - Methylene Protons adjacent to Piperidine: These protons are in an aliphatic

environment and are predicted to resonate around 1.6 - 1.8 ppm. They are adjacent to the

H(f) methylene group, and thus should appear as a quartet due to coupling with the two H(f)

protons (n+1=3, triplet from Hf, so He will be a quartet).

H(f) - Methylene Protons adjacent to Oxygen: The electronegative oxygen atom will deshield

these protons, shifting their signal significantly downfield to the 3.9 - 4.2 ppm region.[10]

These protons are coupled to the two H(e) protons and will therefore appear as a triplet.

4-Methylphenoxy Group Protons (H(g), H(h), H(i))
H(g) and H(h) - Aromatic Protons: The aromatic ring exhibits a characteristic AA'BB' system.

The protons ortho to the oxygen (H(h)) are more shielded than the protons meta to the

oxygen (H(g)). Therefore, H(h) is expected to appear as a doublet around 6.7 - 6.9 ppm, and

H(g) as a doublet around 7.0 - 7.2 ppm. The ortho coupling constant between these protons

is typically in the range of 8-9 Hz.

H(i) - Methyl Protons: The three protons of the methyl group attached to the aromatic ring are

in a relatively shielded environment and will appear as a sharp singlet around 2.2 - 2.4 ppm.

Experimental Protocol for 1H NMR Acquisition
For the characterization of 4-[2-(4-Methylphenoxy)ethyl]piperidine, the following

experimental protocol is recommended:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O). Chloroform-d (CDCl3) is a good

starting point for this type of molecule. Add a small amount of tetramethylsilane (TMS) as an

internal standard (δ = 0.00 ppm).[3][4]

Instrument Setup:

Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are

captured.

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good

signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase the spectrum to obtain pure absorption signals.

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Integrate all signals.

Analyze the chemical shifts, multiplicities, and coupling constants.

Comparison with Alternative Structures
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The detailed analysis of the 1H NMR spectrum is crucial for distinguishing 4-[2-(4-
Methylphenoxy)ethyl]piperidine from potential isomers or related byproducts. For instance:

Positional Isomers of the Methyl Group: If the methyl group were in the ortho or meta

position on the phenoxy ring, the aromatic region of the spectrum would be significantly

different, showing more complex splitting patterns.

Piperidine Isomers: If the ethyl-phenoxy substituent were at the 2- or 3-position of the

piperidine ring, the symmetry of the piperidine signals would be lost, leading to a more

complex set of resonances for the ring protons.

Conclusion
The interpretation of the 1H NMR spectrum of 4-[2-(4-Methylphenoxy)ethyl]piperidine is a

systematic process that relies on the fundamental principles of chemical shifts, coupling

constants, and signal integration. By breaking down the molecule into its constituent parts and

predicting the resonances for each, a comprehensive and accurate structural assignment can

be achieved. This guide provides a robust framework for researchers to interpret the spectrum

of this compound and to apply similar reasoning to the structural elucidation of other novel

molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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